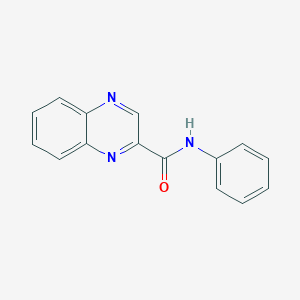
N-phenyl-2-quinoxalinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-phenyl-2-quinoxalinecarboxamide is a chemical compound with the molecular formula C15H11N3O. It belongs to the quinoxaline family, which is characterized by a benzene ring fused to a pyrazine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-phenyl-2-quinoxalinecarboxamide typically involves the reaction of quinoxaline-2-carboxylic acid with aniline under specific conditions. One common method includes the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are also being explored to make the process more sustainable .
Analyse Chemischer Reaktionen
Types of Reactions
N-phenyl-2-quinoxalinecarboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the phenyl ring and the quinoxaline moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed
Oxidation: Formation of quinoxaline-2-carboxylic acid derivatives.
Reduction: Formation of this compound alcohols.
Substitution: Formation of halogenated quinoxaline derivatives.
Wissenschaftliche Forschungsanwendungen
N-phenyl-2-quinoxalinecarboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential use in drug development, particularly for its anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Wirkmechanismus
The mechanism of action of N-phenyl-2-quinoxalinecarboxamide involves its interaction with specific molecular targets. In medicinal chemistry, it has been shown to inhibit enzymes such as poly(ADP-ribose) polymerase (PARP), which plays a role in DNA repair. By inhibiting PARP, the compound can induce cell death in cancer cells, making it a potential anticancer agent .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoxaline-2-carboxamide: Shares the quinoxaline core but lacks the phenyl group.
N-benzyl quinoxaline-2-carboxamide: Similar structure with a benzyl group instead of a phenyl group.
2-(4-Chlorophenyl)-5-quinoxalinecarboxamide: Contains a chlorophenyl group, showing different biological activities
Uniqueness
N-phenyl-2-quinoxalinecarboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
N-phenylquinoxaline-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O/c19-15(17-11-6-2-1-3-7-11)14-10-16-12-8-4-5-9-13(12)18-14/h1-10H,(H,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJPRNHHLSWRUQD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=NC3=CC=CC=C3N=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(HYDROXYMETHYL)-6-[(2-NITROPHENYL)AMINO]OXANE-3,4,5-TRIOL](/img/structure/B371943.png)
![5-nitro-3-methyl-6-{[3-(4-morpholinyl)propyl]amino}-2,4(1H,3H)-pyrimidinedione](/img/structure/B371946.png)
![5-[(2,5-dichlorophenyl)diazenyl]-6-(methylamino)-2,4(1H,3H)-pyrimidinedione](/img/structure/B371947.png)
![Ethyl {[5-[(4-chlorophenyl)diazenyl]-2,6-bis(dimethylamino)-4-pyrimidinyl]amino}acetate](/img/structure/B371948.png)


![N-[2-amino-6-(4-chloroanilino)-4-oxo-1H-pyrimidin-5-yl]formamide](/img/structure/B371955.png)

![6-[(2-ethoxybenzyl)amino]-5-nitro-3-methyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B371958.png)
![1,3-dimethyl-6-(methylamino)-5-[(4-pyridinylmethylene)amino]-2,4(1H,3H)-pyrimidinedione](/img/structure/B371959.png)
![6-nitro-1-isopropylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B371960.png)
![6-nitro-3-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B371963.png)
![N,N-dimethyl-N'-(1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-6-yl)imidoformamide](/img/structure/B371964.png)
![9H-phenanthro[9,10-g]pteridine-11,13-dione](/img/structure/B371965.png)
